3-Bromo-5-(3-carboxy-5-fluorophenyl)phenol
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Overview
Description
3-Bromo-5-(3-carboxy-5-fluorophenyl)phenol is a complex organic compound characterized by the presence of bromine, fluorine, and carboxyl functional groups attached to a phenolic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(3-carboxy-5-fluorophenyl)phenol typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(3-carboxy-5-fluorophenyl)phenol can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The phenolic group can participate in redox reactions.
Coupling Reactions: The compound can be used in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
3-Bromo-5-(3-carboxy-5-fluorophenyl)phenol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological molecules and pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(3-carboxy-5-fluorophenyl)phenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with biological molecules, while the bromine and fluorine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-fluorophenol: A simpler analog with similar reactivity but lacking the carboxyl group.
3-Bromo-5-(trifluoromethyl)phenol: Contains a trifluoromethyl group instead of a carboxyl group, affecting its chemical properties.
Uniqueness
3-Bromo-5-(3-carboxy-5-fluorophenyl)phenol is unique due to the presence of both carboxyl and fluorine functional groups, which confer distinct reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications.
Properties
IUPAC Name |
3-(3-bromo-5-hydroxyphenyl)-5-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrFO3/c14-10-2-8(5-12(16)6-10)7-1-9(13(17)18)4-11(15)3-7/h1-6,16H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRXLSRKEODYPAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)F)C2=CC(=CC(=C2)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90686438 |
Source
|
Record name | 3'-Bromo-5-fluoro-5'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90686438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261897-56-6 |
Source
|
Record name | 3'-Bromo-5-fluoro-5'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90686438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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